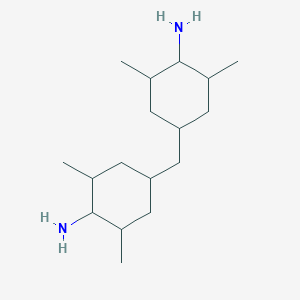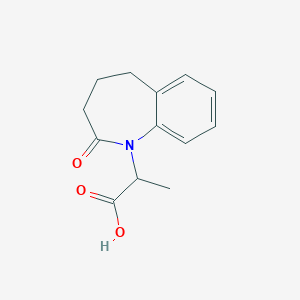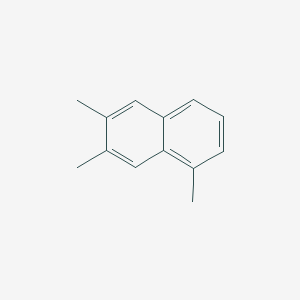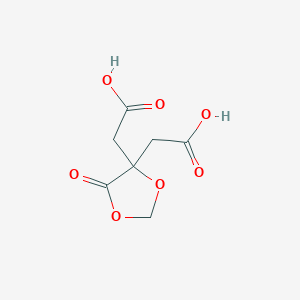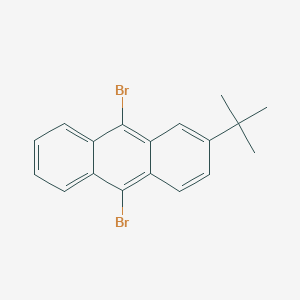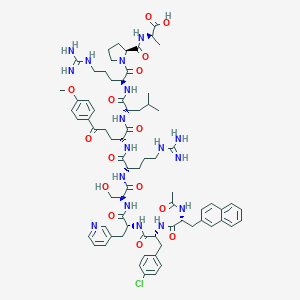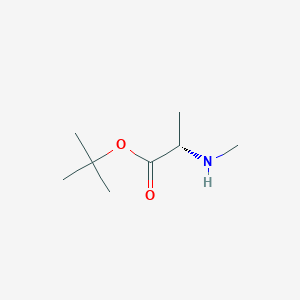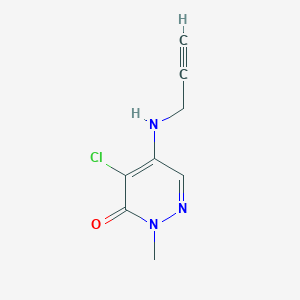
8-氟喹唑啉-2,4-二胺
描述
8-Fluoroquinazoline-2,4-diamine is a chemical compound with the CAS Number: 119584-79-1 . It has a molecular weight of 178.17 and its IUPAC name is 8-fluoro-2,4-quinazolinediamine . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinazoline-2,4-diamine contains a total of 21 bonds. There are 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .
Physical And Chemical Properties Analysis
8-Fluoroquinazoline-2,4-diamine is a light yellow solid . It has a molecular weight of 178.17 and its IUPAC name is 8-fluoro-2,4-quinazolinediamine . The storage temperature is 0-5 degrees Celsius .
科学研究应用
Aurora A Kinase Inhibition
8-Fluoroquinazoline-2,4-diamine derivatives have been identified as potent inhibitors of Aurora A kinase, an enzyme implicated in cell division and cancer progression . These compounds have shown selectivity in inhibiting Aurora A over other kinases, making them promising leads for anticancer drug development. The apoptosis-inducing properties of these derivatives further enhance their therapeutic potential.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Research has demonstrated that certain quinazoline derivatives exhibit high inhibitory activity against GSK-3, a kinase involved in numerous cellular processes, including metabolism and neuronal function . This activity suggests potential applications in treating diseases like diabetes and Alzheimer’s, where GSK-3 plays a significant role.
Anticancer Activity
Quinazoline derivatives, including those with the 8-fluoroquinazoline-2,4-diamine scaffold, have been explored for their anticancer properties . These compounds have shown promise in various in vitro models, targeting multiple pathways involved in cancer cell proliferation and survival.
Medicinal Chemistry and Drug Design
The structural features of 8-fluoroquinazoline-2,4-diamine make it a valuable scaffold in medicinal chemistry . Its incorporation into new compounds has led to the discovery of molecules with enhanced pharmacological profiles, suitable for further development as therapeutic agents.
Chemical Synthesis
In the realm of chemical synthesis, 8-fluoroquinazoline-2,4-diamine serves as a building block for the creation of complex molecules . Its reactivity allows for various modifications, enabling the synthesis of a diverse array of quinazoline derivatives with potential biological activities.
Industrial Applications
While specific industrial applications of 8-fluoroquinazoline-2,4-diamine are not widely reported, its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules suggests its utility in large-scale production processes .
安全和危害
The safety data sheet for 8-Fluoroquinazoline-2,4-diamine suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .
作用机制
Target of Action
Quinazoline derivatives have been identified as potential small-molecule inhibitors against certain viruses .
Mode of Action
It’s known that quinazoline derivatives can inhibit viral replication . The specific interactions between 8-Fluoroquinazoline-2,4-diamine and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the life cycle of viruses, affecting their ability to replicate .
Result of Action
It has been found to be a potent inhibitor of viral replication in the case of chikungunya virus .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Fluoroquinazoline-2,4-diamine. Factors such as temperature, pH, and presence of other molecules can affect its stability and activity. For instance, it is recommended to store the compound at a temperature of 0-5°C .
属性
IUPAC Name |
8-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWXLZTWRYIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919671 | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinazoline-2,4-diamine | |
CAS RN |
119584-79-1, 915402-31-2 | |
| Record name | 8-Fluoro-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)

